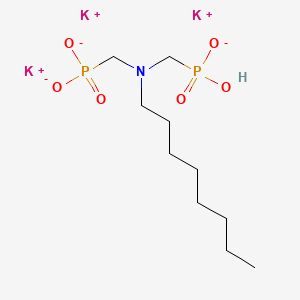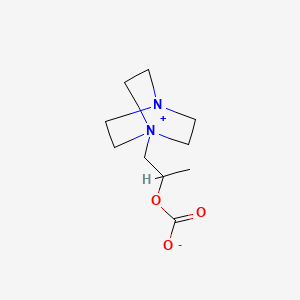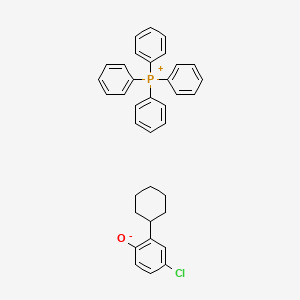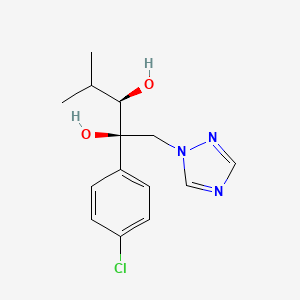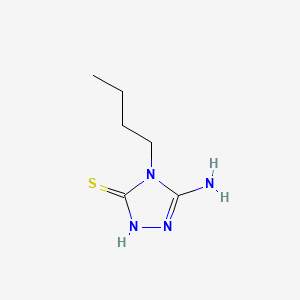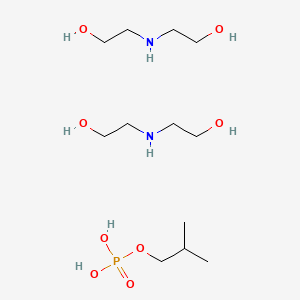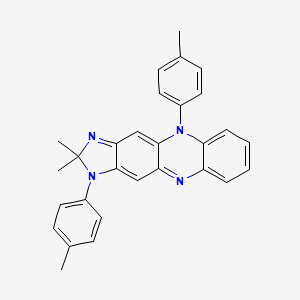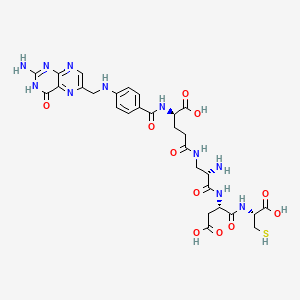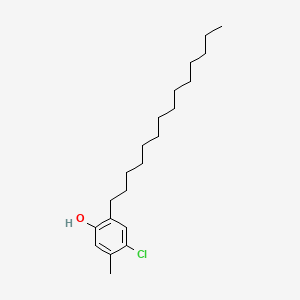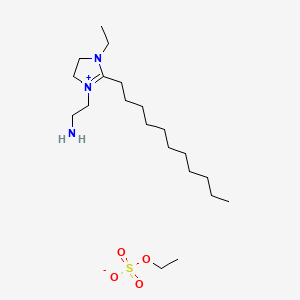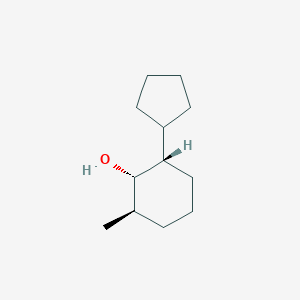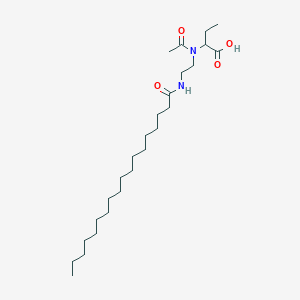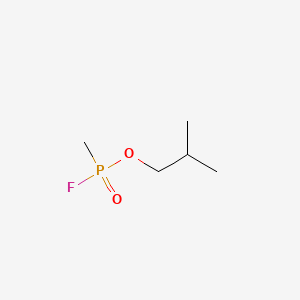
Isobutyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl methylphosphonofluoridate: is an organophosphorus compound with the molecular formula C5H12FO2P. It is known for its high toxicity and is classified as a nerve agent. This compound is part of the broader class of organophosphates, which are widely recognized for their use in chemical warfare due to their potent inhibitory effects on the enzyme acetylcholinesterase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl methylphosphonofluoridate typically involves the reaction of isobutyl alcohol with methylphosphonyl difluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Isobutyl alcohol+Methylphosphonyl difluoride→Isobutyl methylphosphonofluoridate+Hydrogen fluoride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The reaction conditions are carefully monitored to prevent any accidental release of toxic intermediates or by-products.
Chemical Reactions Analysis
Types of Reactions: Isobutyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: It can be oxidized to form various phosphonate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Hydrolysis: Isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: Phosphonate derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Isobutyl methylphosphonofluoridate has several applications in scientific research, particularly in the fields of chemistry, biology, and toxicology:
Chemistry: It is used as a reference compound in the study of organophosphorus chemistry and the development of detection methods for nerve agents.
Biology: It serves as a model compound for studying the inhibition of acetylcholinesterase and the resulting physiological effects.
Medicine: Research involving this compound contributes to the development of antidotes and treatments for nerve agent poisoning.
Industry: It is used in the development of protective materials and decontamination methods for chemical warfare agents.
Mechanism of Action
Isobutyl methylphosphonofluoridate is similar to other organophosphorus nerve agents such as:
- Sarin (Isopropyl methylphosphonofluoridate)
- Soman (Pinacolyl methylphosphonofluoridate)
- Tabun (Ethyl N,N-dimethylphosphoramidocyanidate)
Uniqueness:
- This compound has a unique isobutyl group, which differentiates it from other nerve agents that have different alkyl groups. This structural difference can influence its reactivity, toxicity, and the methods used for its detection and decontamination.
Comparison with Similar Compounds
- Sarin
- Soman
- Tabun
These compounds share a similar mechanism of action but differ in their chemical structures and physical properties, which can affect their volatility, persistence in the environment, and ease of decontamination.
Properties
CAS No. |
2053-81-8 |
|---|---|
Molecular Formula |
C5H12FO2P |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C5H12FO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 |
InChI Key |
UNEQLTBUKVDOIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


